2-[(6-Methylpyrazin-2-yl)oxy]acetic acid
CAS No.: 2172159-38-3
Cat. No.: VC18253549
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
![2-[(6-Methylpyrazin-2-yl)oxy]acetic acid - 2172159-38-3](/images/structure/VC18253549.png)
Specification
CAS No. | 2172159-38-3 |
---|---|
Molecular Formula | C7H8N2O3 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | 2-(6-methylpyrazin-2-yl)oxyacetic acid |
Standard InChI | InChI=1S/C7H8N2O3/c1-5-2-8-3-6(9-5)12-4-7(10)11/h2-3H,4H2,1H3,(H,10,11) |
Standard InChI Key | AAURWOWMMNLINB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=CC(=N1)OCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-[(6-Methylpyrazin-2-yl)oxy]acetic acid consists of a pyrazine ring substituted with a methyl group at the 6-position and an oxyacetic acid group at the 2-position. Pyrazine, a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, forms the core scaffold. The methyl group enhances the compound’s lipophilicity, while the acetic acid moiety introduces polarity, influencing solubility and reactivity .
Although exact experimental data for this compound are scarce, analog-based predictions suggest a molecular formula of C₈H₉N₂O₃ and a molecular weight of 193.17 g/mol. Comparable pyrazine derivatives, such as methyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate, exhibit boiling points near 346°C and densities approximating 1.55 g/cm³ . These values hint at similar thermophysical properties for 2-[(6-Methylpyrazin-2-yl)oxy]acetic acid, though empirical validation remains necessary.
The compound’s acidity is influenced by the acetic acid group, with a predicted pKa of approximately 2.5–3.0, making it moderately acidic . Its solubility in polar solvents like water is likely limited due to the methyl group’s hydrophobic contribution, though it may dissolve readily in dimethylformamide (DMF) or tetrahydrofuran (THF) .
Synthesis and Production Methodologies
The synthesis of 2-[(6-Methylpyrazin-2-yl)oxy]acetic acid can be inferred from related compounds documented in patent literature and organic chemistry protocols. A typical route involves:
-
Alkylation of Pyrazine Derivatives:
Reacting 6-methylpyrazin-2-ol with a bromoacetate ester (e.g., tert-butyl bromoacetate) in the presence of a base such as potassium carbonate. This step forms the ether linkage between the pyrazine ring and the acetate group . -
Ester Hydrolysis:
Acidic or basic hydrolysis of the ester intermediate yields the free acetic acid. For example, treatment with hydrochloric acid in ethyl acetate removes the tert-butyl protecting group .
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as demonstrated in the synthesis of structurally similar pharmaceuticals . Key challenges include minimizing side reactions at the pyrazine nitrogen atoms and ensuring regioselective substitution.
Industrial Applications and Patent Landscape
The compound’s utility is underscored by its inclusion in patent filings for crystalline pharmaceutical intermediates. For example, US20230257361A1 describes a crystalline form of a related indole-pyrazine carbonitrile derivative, highlighting the role of pyrazine ethers in stabilizing solid-state structures . Such patents suggest potential applications in:
-
Drug Development: As a building block for kinase inhibitors or PROTACs.
-
Agrochemicals: Pyrazine derivatives are common in herbicides and fungicides.
Comparative analysis with methyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate reveals that halogenation and esterification significantly alter bioactivity and physicochemical profiles . This underscores the tunability of pyrazine-acetic acid hybrids for diverse industrial needs.
Future Research Directions
Critical gaps persist in understanding this compound’s full potential. Priority areas include:
-
Detailed Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism.
-
Crystallography: Resolving its solid-state structure to guide formulation development.
-
Structure-Activity Relationships (SAR): Modifying the methyl or acetic acid groups to enhance efficacy.
Collaboration between academic and industrial researchers will be essential to advance these initiatives, leveraging techniques like high-throughput screening and computational modeling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume